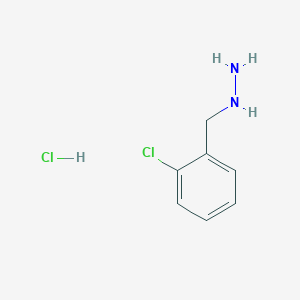

(2-Chlorobenzyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86120. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-chlorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIHRJMVBFKMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40919506 | |

| Record name | [(2-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91809-14-2 | |

| Record name | NSC86120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Chlorophenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40919506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Chlorobenzyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chlorobenzyl)hydrazine Hydrochloride

Introduction: Significance and Applications

(2-Chlorobenzyl)hydrazine and its hydrochloride salt are valuable intermediates in the landscape of chemical research and pharmaceutical development. The structural motif, featuring a substituted benzyl group attached to a hydrazine moiety, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. In drug discovery, this compound is a key building block for creating novel heterocyclic compounds, which are frequently explored for their potential as enzyme inhibitors, receptor antagonists, and other therapeutically relevant agents. Its utility extends to the development of agrochemicals and specialized materials. The hydrochloride salt form is often preferred for its improved stability, crystallinity, and handling characteristics compared to the free base. This guide provides a detailed, field-tested protocol for the synthesis of (2-Chlorobenzyl)hydrazine hydrochloride, emphasizing the underlying chemical principles, safety imperatives, and analytical validation required for research purposes.

Synthetic Strategy and Mechanistic Rationale

The most common and reliable route for synthesizing this compound involves a two-step process. This strategy is favored due to its high yields, operational simplicity, and the ready availability of starting materials.

-

Hydrazone Formation: The synthesis begins with the condensation reaction between 2-chlorobenzaldehyde and hydrazine hydrate. This is a classic nucleophilic addition-elimination reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable (E)-(2-chlorobenzylidene)hydrazine, commonly known as a hydrazone.[1][2][3][4]

-

Hydrazone Reduction and Salt Formation: The C=N double bond of the intermediate hydrazone is then selectively reduced to a single bond. While various reducing agents can be employed, sodium borohydride (NaBH₄) offers a mild, safe, and effective option for this transformation.[5] The resulting (2-Chlorobenzyl)hydrazine free base is then converted to its more stable hydrochloride salt by treatment with hydrochloric acid.

Reaction Mechanism Overview

The overall transformation can be visualized as follows:

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocol

Safety First: This procedure involves hazardous materials. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [6][7][8][9][10] All steps must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a minimum), and splash-proof safety goggles, must be worn at all times.[10]

Reagents and Materials

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mol) |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10.0 g | 0.071 |

| Hydrazine Hydrate (~64%) | N₂H₄·H₂O | 50.06 | 10.0 mL | ~0.20 |

| Sodium Borohydride | NaBH₄ | 37.83 | 3.2 g | 0.085 |

| Methanol | CH₃OH | 32.04 | 150 mL | - |

| Concentrated HCl | HCl | 36.46 | ~8 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Step-by-Step Procedure

Part A: Synthesis of (E)-(2-Chlorobenzylidene)hydrazine (Hydrazone Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (10.0 g, 0.071 mol) and methanol (50 mL). Stir until the aldehyde is fully dissolved.

-

Hydrazine Addition: In the fume hood, carefully and slowly add hydrazine hydrate (10.0 mL, ~0.20 mol) to the stirring solution. An excess of hydrazine is used to drive the reaction to completion. The addition is exothermic, and the mixture may become warm.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. A white precipitate of the hydrazone may form during this time.

-

Isolation of Intermediate: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water (2 x 20 mL) to remove excess hydrazine hydrate.

-

Drying: Dry the collected white solid under vacuum to yield the hydrazone intermediate. A quantitative or near-quantitative yield is expected. This intermediate is typically used in the next step without further purification.

Part B: Reduction and Salt Formation

-

Reaction Setup: To a 500 mL round-bottom flask, add the dried hydrazone intermediate from Part A and methanol (100 mL). Cool the resulting suspension in an ice bath with magnetic stirring.

-

Reduction: Slowly add sodium borohydride (3.2 g, 0.085 mol) portion-wise over 30 minutes. Causality Note: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. The solid hydrazone will gradually dissolve as it is reduced.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.

-

Quenching and Solvent Removal: Carefully quench the reaction by slowly adding deionized water (50 mL). Concentrate the mixture using a rotary evaporator to remove the majority of the methanol.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product (the free base, (2-Chlorobenzyl)hydrazine) with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Salt Formation: To the combined organic extracts, slowly add concentrated hydrochloric acid dropwise with vigorous stirring. The this compound salt will precipitate as a white solid.

-

Isolation and Purification: Cool the suspension in an ice bath for 30 minutes. Collect the white precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Final Drying: Dry the product in a vacuum oven at 40-50°C to obtain this compound as a stable, white crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step synthesis and workup procedure.

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the hydrazine N-H protons.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic N-H stretching bands for the hydrazine group and C-Cl stretching for the chlorobenzyl moiety.

The expected molecular weight of the dihydrochloride salt (C₇H₁₁Cl₃N₂) is approximately 229.5 g/mol .[11]

Safety and Handling

-

Hydrazine Hydrate: Extremely hazardous.[6][7][8] It is toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[6][7] It is also a suspected carcinogen.[10] Always handle in a chemical fume hood with appropriate PPE.[10] In case of exposure, seek immediate medical attention.[7][9]

-

Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas. Add slowly and in a controlled manner.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

-

Solvents: Methanol and diethyl ether are flammable. Ensure there are no ignition sources nearby.

All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[6][8]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Part A | Incomplete reaction; insufficient hydrazine. | Increase reaction time or the amount of hydrazine hydrate. Ensure starting aldehyde is pure. |

| Oily Product in Part B | Product is not fully protonated or is impure. | Ensure sufficient HCl was added. Wash the filtered product thoroughly with cold diethyl ether. Recrystallization from an ethanol/ether solvent system may be necessary. |

| Reduction is Sluggish | Inactive NaBH₄ (degraded by moisture). | Use a fresh, unopened container of sodium borohydride. Ensure all glassware and solvents are dry before starting the reduction. |

References

- Hydrazine hydrate - SAFETY DATA SHEET. (2010).

- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).

- SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Nexchem Ltd.

- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (2012). ARKEMA.

- Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico.

- (2-Chlorobenzyl)hydrazine dihydrochloride. (n.d.). PubChem.

- Thiel, O. R., & Achmatowicz, M. M. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses.

- Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2022). MDPI.

- Dudley, G. B., et al. (n.d.). 1,3-DIPOLAR CYCLOADDITION OF A NITRILE IMINE WITH A β-NITROALKENE: 1-(4-CHLOROBENZYLIDENE)-2-METHYLHYDRAZINE. Organic Syntheses.

- Reductions with Hydrazine. (n.d.). Organic Chemistry Data.

- What happens when benzaldehyde is treated with hydrazine?. (2018). Quora.

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. mdpi.com [mdpi.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. (2-Chlorobenzyl)hydrazine dihydrochloride | C7H11Cl3N2 | CID 46786356 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-Chlorobenzyl)hydrazine Hydrochloride: A Versatile Reagent for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Hydrazine

In the vast repository of chemical building blocks, (2-Chlorobenzyl)hydrazine hydrochloride (CAS: 91809-14-2) emerges as a reagent of significant utility, particularly for medicinal chemists and process development scientists.[1] Supplied as a stable dihydrochloride salt, its value lies in the unique combination of a reactive hydrazine moiety masked for stability and a synthetically useful 2-chlorobenzyl group.[2]

A critical point of clarification is its structural distinction from its aromatic cousin, 2-chlorophenylhydrazine.

-

(2-Chlorobenzyl)hydrazine : The hydrazine group (-NHNH₂) is attached to a methylene bridge (-CH₂-), which is then connected to the 2-chlorophenyl ring.

-

2-Chlorophenylhydrazine : The hydrazine group is bonded directly to the aromatic ring.

This seemingly subtle difference fundamentally dictates the molecule's reactivity and primary applications. While 2-chlorophenylhydrazine is a classic substrate for the Fischer Indole Synthesis, (2-Chlorobenzyl)hydrazine is instead a tool for introducing the N-(2-chlorobenzyl) motif and is a premier precursor for N-substituted heterocyclic systems like pyrazoles. This guide will elucidate the core applications, provide validated protocols, and explain the chemical principles behind its use in the modern research laboratory.

Part 1: The Foundational Reaction: Hydrazone Formation

The primary and most fundamental reaction of (2-Chlorobenzyl)hydrazine is its condensation with aldehydes and ketones to form hydrazones.[3] This reaction is not merely a derivative for characterization but the crucial first step in a multitude of synthetic pathways. The hydrochloride salt is typically neutralized in situ using a mild base (e.g., sodium acetate, triethylamine) to liberate the free hydrazine for reaction.

Mechanism of Action

The reaction proceeds via a nucleophilic addition-elimination pathway. The terminal nitrogen of the liberated hydrazine, being the more nucleophilic atom, attacks the electrophilic carbonyl carbon. This is followed by proton transfer and subsequent elimination of a water molecule to yield the stable C=N double bond of the hydrazone.[4][5]

Caption: Workflow for N-(2-Chlorobenzyl)pyrazole Synthesis.

Experimental Protocol: Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethylpyrazole

Materials:

-

(2-Chlorobenzyl)hydrazine dihydrochloride (1 eq)

-

Acetylacetone (2,4-pentanedione) (1.05 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

Procedure:

-

Reaction Setup: Combine (2-Chlorobenzyl)hydrazine dihydrochloride and acetylacetone in a round-bottom flask containing glacial acetic acid.

-

Heating: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere for 2-4 hours. The acetic acid serves as both the solvent and the acid catalyst for the condensation and cyclization.

-

Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

-

Work-up: After completion, allow the reaction to cool to room temperature. Carefully neutralize the acetic acid by pouring the mixture into a beaker of ice containing a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure 1-(2-chlorobenzyl)-3,5-dimethylpyrazole.

Part 3: Physicochemical and Safety Data

Proper handling of any chemical reagent is paramount. The following data is provided for safe laboratory use.

Physical & Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Cl₃N₂ | [2] |

| Molecular Weight | 229.5 g/mol | [2] |

| CAS Number | 91809-14-2 (dihydrochloride) | |

| Appearance | White to off-white crystalline solid | N/A |

| Parent Compound | (2-Chlorobenzyl)hydrazine (CAS: 51421-13-7) | [2][6] |

Safety & Handling Information

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. [2]

| GHS Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is recommended.

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its primary utility is not in traditional indole synthesis, but rather as a robust precursor for forming hydrazones and, more significantly, for constructing N-substituted heterocyclic systems such as pyrazoles. The 2-chlorobenzyl moiety it introduces is a common feature in bioactive molecules, making this reagent a key component in the drug discovery toolkit. By understanding its specific reactivity and adhering to safe handling protocols, researchers can effectively leverage this compound to build complex molecular architectures.

References

Sources

A Comprehensive Technical Guide to (2-Chlorobenzyl)hydrazine Hydrochloride (CAS 91809-14-2): Properties, Synthesis, and Applications

Abstract

(2-Chlorobenzyl)hydrazine hydrochloride, identified by CAS number 91809-14-2, is a substituted hydrazine derivative of significant interest to the chemical and pharmaceutical research communities. As a bifunctional molecule, it incorporates a reactive hydrazine moiety and a 2-chlorobenzyl group, making it a versatile chemical intermediate and a valuable building block in synthetic organic chemistry.[1] The presence of the chlorine atom on the aromatic ring provides a site for further functionalization and modulates the electronic properties of the molecule, a common strategy in the design of bioactive compounds.[2] This guide provides an in-depth technical overview of its chemical identity, physicochemical properties, a validated synthesis protocol, comprehensive analytical characterization methods, potential applications in drug discovery, and essential safety and handling protocols. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the use of this compound.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of (2-Chlorobenzyl)hydrazine. The salt form enhances stability and improves handling characteristics, typically presenting as a solid.[3] Its core structure consists of a hydrazine group (-NHNH₂) attached to a methylene bridge, which is in turn bonded to a benzene ring substituted with a chlorine atom at the ortho position.

Table 1: Physicochemical and Identity Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2-chlorophenyl)methyl]hydrazine;dihydrochloride | PubChem[4] |

| CAS Number | 91809-14-2 | User Provided |

| Synonyms | (2-chlorophenyl)methylhydrazine dihydrochloride | ECHEMI[5] |

| Molecular Formula | C₇H₁₁Cl₃N₂ | PubChem[4] |

| Molecular Weight | 229.5 g/mol | PubChem[4] |

| Appearance | White to off-white crystalline powder | Zibo Hangyu[1] |

| Purity | ≥95% (typical) | Chem Scene[6] |

| Storage | Store in a cool, dry place at 2-8℃, protect from light | Zibo Hangyu[1] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through a two-step process involving the nucleophilic substitution of a benzyl halide followed by acidification to form the stable hydrochloride salt. This approach is logical as it utilizes readily available starting materials and follows a well-established reaction pathway for the synthesis of substituted hydrazines.[3]

Synthetic Pathway

The primary route involves the reaction of 2-chlorobenzyl chloride with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride from the benzylic carbon. Using an excess of hydrazine minimizes the formation of the disubstituted side product. The resulting free base, (2-Chlorobenzyl)hydrazine, is then converted to its more stable dihydrochloride salt by treatment with hydrochloric acid.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Causality: This protocol is designed for high yield and purity. Ethanol is chosen as the solvent for the initial reaction due to its ability to dissolve both reactants and its suitable boiling point for reflux. Isopropanol is used for the salt formation and final precipitation, as the hydrochloride salt typically has lower solubility in it compared to ethanol, facilitating efficient isolation.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzyl chloride (1.0 eq) dissolved in absolute ethanol (5 mL per gram of chloride).

-

Nucleophilic Substitution: Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature. A mild exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the product into dichloromethane (3 x volumes).

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude (2-Chlorobenzyl)hydrazine as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of isopropanol. Cool the solution in an ice bath and slowly add a 2 M solution of HCl in isopropanol until the solution is acidic (test with pH paper).

-

Purification and Isolation: A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

-

Drying: Dry the resulting white to off-white crystalline powder under vacuum at 40°C to a constant weight.

Reactivity and Potential Mechanism of Action

The utility of this compound in research and development stems from the distinct reactivity of its functional groups.

-

Hydrazine Moiety: As a potent nucleophile and a reducing agent, the hydrazine group is the primary site of reactivity.[7][8] It readily reacts with electrophiles, particularly carbonyl compounds (aldehydes and ketones), to form stable hydrazones. This reactivity is fundamental to its use as a building block for synthesizing a wide array of heterocyclic compounds, such as pyrazoles and triazoles, which are common scaffolds in medicinal chemistry.[9]

-

Biological Potential: Hydrazine derivatives are known to exhibit a broad spectrum of biological activities.[9] Many act as enzyme inhibitors, famously as Monoamine Oxidase (MAO) inhibitors.[10] The mechanism often involves the hydrazine moiety forming a covalent bond with an enzyme cofactor or an active site residue.[7] While the specific mechanism for this compound is not detailed, it can be explored as a tool compound to probe enzyme active sites or as a starting point for developing inhibitors targeting cofactor-dependent enzymes.[7]

Caption: Chemical reactivity and potential biological roles.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity.[11] The following methods constitute a self-validating system for quality control.

Caption: Integrated workflow for analytical characterization.

Analytical Data Summary

Table 2: Expected Analytical Data

| Technique | Expected Results |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5-9.5 (br s, NH₃⁺), δ 7.6-7.3 (m, 4H, Ar-H), δ 4.2 (s, 2H, Ar-CH₂-N). Chemical shifts are indicative of the proton environments.[12] |

| IR Spectroscopy (KBr/ATR) | ν (cm⁻¹): 3200-2800 (broad, N-H stretch), 1600, 1480 (C=C aromatic stretch), 750 (C-Cl stretch). These bands confirm the presence of key functional groups.[12] |

| Mass Spectrometry (ESI+) | m/z: 157.05 [M+H]⁺ (free base). The isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity) should be observed. |

| HPLC (Purity) | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient with 0.1% TFA; Detection: UV at 254 nm. A single major peak should be observed.[12] |

Protocol: Purity Determination by HPLC

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

-

Instrumentation: Use a standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: 254 nm.

-

-

Analysis: Integrate the area of all peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications in Research and Drug Development

This compound serves primarily as a specialized intermediate. Its value lies in its ability to introduce the chlorobenzylhydrazine pharmacophore into larger molecules.

-

Scaffold for Medicinal Chemistry: The compound is an ideal starting material for creating libraries of novel compounds for high-throughput screening. The reaction of the hydrazine with various aldehydes, ketones, or dicarbonyl compounds can rapidly generate diverse molecular structures.[9]

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule, it can be used as a fragment in FBDD campaigns to identify binding interactions with biological targets. The 2-chloro substituent provides a specific interaction point and a vector for growing the fragment into a more potent lead compound.

-

Investigative Tool: It can be used to synthesize targeted probes for chemical biology research. For instance, by attaching a reporter tag (like a fluorophore or biotin), it can be used to identify the cellular targets of hydrazine-based drugs.[7]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. The following information is aggregated from authoritative safety data sheets.[4][13]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed.[4] |

| H312 | Harmful in contact with skin.[4] | |

| H315 | Causes skin irritation.[4] | |

| H319 | Causes serious eye irritation.[4] | |

| H332 | Harmful if inhaled.[4] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[13] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[13] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Use personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).

Storage:

-

Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

-

PubChem. (2-Chlorobenzyl)hydrazine dihydrochloride. National Center for Biotechnology Information. [Link]

-

LookChem. (this compound, CasNo.91809-14-2). Zibo Hangyu Biotechnology Development Co., Ltd. [Link]

-

Macsen Labs. (Hydrazine Hydrochloride – Applications, Properties, and Uses). [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Monteiro, A., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. [Link]

- Google Patents. (2014). Preparation method for 4-chlorophenylhydrazine hydrochloride. CN103910650A.

-

Organic Syntheses. (1925). Hydrazine, 1,2-dimethyl-, dihydrochloride. [Link]

-

Bar-Peled, L., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

-

Nicholson, J. K., & Wilson, I. D. (1987). Identification of novel hydrazine metabolites by 15N-NMR. PubMed. [Link]

-

Kalyanaraman, B. (2000). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology. [Link]

-

PubChem. (Hydralazine Hydrochloride). National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

Sources

- 1. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 4. (2-Chlorobenzyl)hydrazine dihydrochloride | C7H11Cl3N2 | CID 46786356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound, 95+% (CAS.91809-14-2) [smartscience.co.th]

- 7. biorxiv.org [biorxiv.org]

- 8. arxada.com [arxada.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

Physical and chemical properties of (2-Chlorobenzyl)hydrazine dihydrochloride

An In-Depth Technical Guide to (2-Chlorobenzyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorobenzyl)hydrazine dihydrochloride is a substituted benzylhydrazine derivative that holds potential as a building block in synthetic organic chemistry and drug discovery. The presence of a hydrazine moiety, a reactive functional group, combined with a chlorinated benzyl ring, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Hydrazine derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, applications, and safety considerations for (2-Chlorobenzyl)hydrazine dihydrochloride, offering valuable insights for researchers and professionals in the field.

Chemical Identity and Structure

(2-Chlorobenzyl)hydrazine dihydrochloride is the dihydrochloride salt of (2-Chlorobenzyl)hydrazine. The salt form enhances its stability and water solubility, making it easier to handle and use in various applications.[1]

-

IUPAC Name : (2-chlorophenyl)methylhydrazine;dihydrochloride[4]

-

Synonyms : [(2-chlorophenyl)methyl]hydrazine dihydrochloride, N-(O-Chlorobenzyl)hydrazide dihydrochloride[4]

-

CAS Number : 64415-10-7[4]

Chemical Structure

Caption: Chemical structure of (2-Chlorobenzyl)hydrazine dihydrochloride.

Physical and Chemical Properties

The physical and chemical properties of (2-Chlorobenzyl)hydrazine dihydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 229.5 g/mol | [4] |

| Appearance | White powder/solid | [6] |

| Melting Point | 198 °C | [6] |

| Solubility | Soluble in water | [6] |

| Stability | Stable under normal conditions. | [6] |

Stability and Reactivity

(2-Chlorobenzyl)hydrazine dihydrochloride is stable under normal storage conditions.[6] However, it is important to avoid the formation of dust.[6] Incompatible materials include bases and strong oxidizing agents.[6] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and hydrogen chloride gas.[6][7]

Synthesis

A common method for synthesizing benzylhydrazine derivatives involves the reaction of a benzyl halide with hydrazine hydrate.[1] The resulting free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for (2-Chlorobenzyl)hydrazine dihydrochloride.

Experimental Protocol: Synthesis of (2-Chlorobenzyl)hydrazine dihydrochloride

Causality: This protocol is based on established methods for the synthesis of similar hydrazine derivatives. The use of a large excess of hydrazine hydrate helps to minimize the formation of the dibenzyl derivative. The final step of converting the free base to the dihydrochloride salt improves the compound's stability and handling characteristics.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzyl chloride in ethanol.

-

Addition of Hydrazine Hydrate : Slowly add an excess of hydrazine hydrate to the ethanolic solution of 2-chlorobenzyl chloride while stirring.

-

Reflux : Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Solvent Removal : After cooling to room temperature, remove the ethanol and excess hydrazine hydrate under reduced pressure.

-

Extraction : Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine hydrate. Dry the organic layer over anhydrous sodium sulfate.

-

Salt Formation : Filter the solution and bubble dry hydrogen chloride gas through it, or add a solution of HCl in ethanol, until precipitation is complete.

-

Isolation and Purification : Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield (2-Chlorobenzyl)hydrazine dihydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of (2-Chlorobenzyl)hydrazine dihydrochloride.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H, C-H, and C-Cl stretching vibrations.[4]

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[4]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of (2-Chlorobenzyl)hydrazine dihydrochloride and for quantitative analysis.[8][9] Due to the thermal lability of some hydrazine compounds, HPLC is often the preferred method.

Analytical Workflow

Caption: General analytical workflow for the characterization of (2-Chlorobenzyl)hydrazine dihydrochloride.

Experimental Protocol: HPLC Purity Analysis

Causality: This protocol outlines a standard reversed-phase HPLC method suitable for the analysis of polar, water-soluble compounds like (2-Chlorobenzyl)hydrazine dihydrochloride. The use of a C18 column provides good separation based on hydrophobicity. A gradient elution is employed to ensure the efficient separation of the main compound from any potential impurities with different polarities.

-

Instrumentation : A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase :

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Program :

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 254 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : Prepare a solution of (2-Chlorobenzyl)hydrazine dihydrochloride in the mobile phase A at a concentration of approximately 1 mg/mL.

-

Analysis : Inject the sample and record the chromatogram. The purity is determined by calculating the peak area percentage of the main component.

Applications in Research and Drug Development

Substituted benzylhydrazines are valuable intermediates in the synthesis of various biologically active molecules. The hydrazine moiety can undergo a variety of chemical transformations, making it a key synthon for the construction of heterocyclic rings such as pyrazoles, triazoles, and oxadiazoles.[3] These heterocyclic scaffolds are prevalent in many approved drugs.

The presence of the 2-chloro substituent on the benzyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. It can affect metabolic stability, binding affinity to biological targets, and overall efficacy. Therefore, (2-Chlorobenzyl)hydrazine dihydrochloride serves as a crucial starting material for generating compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

(2-Chlorobenzyl)hydrazine dihydrochloride is a hazardous chemical and should be handled with appropriate safety precautions.[4][6]

GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Warning |

Source: PubChem[4]

Handling and Personal Protective Equipment (PPE)

-

Use only under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Avoid dust formation and inhalation of dust, vapor, mist, or gas.[6]

-

Do not get in eyes, on skin, or on clothing.[6]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as bases and strong oxidizing agents.[6]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Give large quantities of water. Seek immediate medical attention.[10]

Conclusion

(2-Chlorobenzyl)hydrazine dihydrochloride is a key chemical intermediate with significant potential in synthetic chemistry and pharmaceutical research. A thorough understanding of its physical and chemical properties, coupled with appropriate analytical characterization and safe handling practices, is crucial for its effective and responsible use in the laboratory and in the development of new chemical entities. This guide provides a foundational understanding to aid researchers and scientists in their work with this versatile compound.

References

-

(2-Chlorobenzyl)hydrazine dihydrochloride | C7H11Cl3N2 | CID 46786356 - PubChem. [Link]

-

HYDRAZINE DIHYDROCHLORIDE - Techno PharmChem. [Link]

-

(2-Fluorobenzyl)hydrazine dihydrochloride | C7H11Cl2FN2 | CID 56604647 - PubChem. [Link]

-

analytical methods. [Link]

-

2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem - NIH. [Link]

-

(PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride - Organic Syntheses Procedure. [Link]

-

Hydrazine Hydrochloride – Applications, Properties, and Uses in Industry and Research. [Link]

-

Hydrazine dihydrochloride - the NIST WebBook. [Link]

-

Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones - MDPI. [Link]

- CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google P

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. [Link]

-

Kinetic parameters for thermal decomposition of hydrazine - ResearchGate. [Link]

-

Preparation, characterization and thermal analysis of metal hydrazinocarboxylate derivatives - Indian Academy of Sciences. [Link]

-

Benzyl-hydrazine dihydrochloride - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. [Link]

-

Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC - PubMed Central. [Link]

-

Optimization of two-stage thermal desorption combined with pentafluorophenyl hydrazine derivatization-gas chromatography/mass sp. [Link]

Sources

- 1. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 2. chemiis.com [chemiis.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-Chlorobenzyl)hydrazine dihydrochloride | C7H11Cl3N2 | CID 46786356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. technopharmchem.com [technopharmchem.com]

(2-Chlorobenzyl)hydrazine Dihydrochloride: A Technical Guide for Advanced Synthesis

Introduction

(2-Chlorobenzyl)hydrazine and its salt forms, particularly the dihydrochloride, are pivotal reagents in the landscape of medicinal chemistry and drug development. As a substituted hydrazine, this compound serves as a versatile synthon—a molecular building block—for the construction of complex heterocyclic scaffolds that form the core of numerous pharmacologically active agents. The presence of the ortho-chlorinated benzyl group imparts specific steric and electronic properties that can significantly influence the biological activity and pharmacokinetic profile of the resulting derivatives.

This guide provides an in-depth examination of (2-Chlorobenzyl)hydrazine dihydrochloride, tailored for researchers and scientists. It moves beyond basic data to explore the causality behind its synthesis, its strategic application in constructing bioactive molecules, and the detailed protocols necessary for its effective use in the laboratory. The focus is on providing a self-validating framework, grounded in established chemical principles and supported by authoritative sources.

Core Physicochemical Properties

The most common and stable form of (2-Chlorobenzyl)hydrazine for laboratory use is its dihydrochloride salt. This salt form enhances stability and simplifies handling compared to the free base. The key properties are summarized below.

| Property | Value | Source |

| Chemical Name | (2-chlorophenyl)methylhydrazine;dihydrochloride | [1] |

| CAS Number | 64415-10-7 (dihydrochloride) | [1] |

| Molecular Formula | C₇H₁₁Cl₃N₂ | [1] |

| Molecular Weight | 229.5 g/mol | [1] |

| Parent Compound (Free Base) | (2-Chlorobenzyl)hydrazine (CAS: 51421-13-7) | [1][2] |

| Formula (Free Base) | C₇H₉ClN₂ | [2] |

| Molecular Weight (Free Base) | 156.61 g/mol | [2] |

It is critical to distinguish (2-Chlorobenzyl)hydrazine from its structural isomer, 2-Chlorophenylhydrazine. The "benzyl" designation indicates a chlorine-substituted phenyl ring attached to a methylene (-CH₂-) group, which is then bonded to the hydrazine moiety. This structural difference is fundamental to its reactivity and the geometry of its derivatives.

Caption: Chemical structure of (2-Chlorobenzyl)hydrazine dihydrochloride.

Synthesis and Mechanism

The synthesis of benzylhydrazine derivatives is a well-established process in organic chemistry, typically proceeding via nucleophilic substitution. The preparation of (2-Chlorobenzyl)hydrazine dihydrochloride follows this trusted pathway.

Synthetic Rationale and Workflow

The most direct and industrially scalable synthesis involves the reaction of 2-chlorobenzyl chloride with an excess of hydrazine hydrate. The rationale is straightforward: the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. The benzyl chloride is an excellent substrate because the chlorine atom is a good leaving group, and the resulting benzylic carbocation intermediate is stabilized by resonance with the aromatic ring. Using a large excess of hydrazine hydrate is crucial to minimize the formation of the dialkylated byproduct, 1,2-bis(2-chlorobenzyl)hydrazine. The reaction yields the free base, which is then protonated with hydrochloric acid to precipitate the more stable dihydrochloride salt.

Caption: General workflow for the synthesis of (2-Chlorobenzyl)hydrazine dihydrochloride.

Detailed Experimental Protocol: Synthesis of (2-Chlorobenzyl)hydrazine Dihydrochloride

This protocol is a representative method based on standard procedures for synthesizing benzylhydrazines.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (N₂H₄·H₂O, 5 equivalents) dissolved in ethanol (5 mL per gram of benzyl chloride).

-

Nucleophilic Substitution: Slowly add 2-chlorobenzyl chloride (1 equivalent) to the stirring hydrazine solution at room temperature. The addition is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl chloride is consumed.

-

Workup and Extraction: Cool the mixture to room temperature and remove the excess ethanol and hydrazine hydrate under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the (2-Chlorobenzyl)hydrazine free base with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solution in vacuo to yield the crude free base, typically as an oil.

-

Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether. While stirring vigorously, add concentrated hydrochloric acid (2.2 equivalents) dropwise. A white precipitate of the dihydrochloride salt will form immediately.

-

Isolation and Purification: Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities, and dry under vacuum to a constant weight.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The primary utility of (2-Chlorobenzyl)hydrazine dihydrochloride in drug development is its role as a precursor for nitrogen-containing heterocycles. The hydrazine moiety is highly nucleophilic and readily undergoes condensation reactions with 1,3-dicarbonyl compounds to form five-membered rings, most notably pyrazoles. This is a variation of the classic Knorr pyrazole synthesis.

Mechanistic Rationale

The reaction between a hydrazine and a β-diketone proceeds via a two-step condensation-cyclization mechanism.[5][6] First, one of the hydrazine nitrogens attacks one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate which then dehydrates to form a hydrazone. Subsequently, the second nitrogen of the hydrazine moiety performs an intramolecular nucleophilic attack on the remaining carbonyl group, leading to a second hemiaminal, which upon a final dehydration step, forms the stable aromatic pyrazole ring. The (2-chlorobenzyl) substituent is carried into the final molecule, becoming an N-1 substituent on the pyrazole ring.

Caption: Logical workflow for the synthesis of a pyrazole derivative.

Detailed Experimental Protocol: Synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole

This protocol is a representative example of a Knorr-type pyrazole synthesis.[5][7]

-

Liberation of Free Base: In a round-bottom flask, suspend (2-Chlorobenzyl)hydrazine dihydrochloride (1 equivalent) in ethanol. Add a suitable base, such as sodium acetate or triethylamine (2.2 equivalents), to neutralize the HCl and liberate the free base in situ. Stir for 15-20 minutes at room temperature.

-

Condensation: To this mixture, add the 1,3-dicarbonyl compound, for example, acetylacetone (2,4-pentanedione, 1.1 equivalents).

-

Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the dehydration steps. Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove acetic acid) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazole.

Conclusion

(2-Chlorobenzyl)hydrazine dihydrochloride is a high-value reagent whose utility is rooted in the predictable and versatile reactivity of the hydrazine functional group. Its stability as a dihydrochloride salt makes it a practical choice for laboratory-scale and large-scale synthesis. By understanding the mechanistic principles behind its own synthesis and its subsequent application in forming heterocyclic systems like pyrazoles, researchers can effectively leverage this synthon to construct novel molecular architectures for drug discovery and development. The protocols provided herein serve as a validated starting point for the practical application of this important chemical tool.

References

-

Thiel, O. R., & Achmatowicz, M. M. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

-

ChemBuyersGuide.com. (n.d.). Life Chemicals. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

-

PubChem. (n.d.). (2-Chlorobenzyl)hydrazine dihydrochloride. National Center for Biotechnology Information. [Link]

- Elgemeie, G. H., & El-Ezbawy, S. R. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1837.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Hydrazine Derivatives in Chemical Synthesis. [Link]

-

Ragab, F. A., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 14(11), 4594-4602. [Link]

-

AccelaChem. (n.d.). (2-Chlorobenzyl)hydrazine Hydrochloride. [Link]

-

AccelaChem. (n.d.). 4-(4-bromophenyl)-4-oxobutanenitrile. [Link]

- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 459-466.

-

Ferreira, R. J., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals, 14(10), 1034. [Link]

- Max, H. (1937). Heterocyclic hydrazines. U.S.

-

ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. [Link]

-

Dana Bioscience. (n.d.). (2-Chlorobenzyl)hydrazine dihydrochloride. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

ResearchGate. (2022). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. [Link]

-

Professor Dave Explains. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. [Link]

Sources

- 1. (2-Chlorobenzyl)hydrazine dihydrochloride | C7H11Cl3N2 | CID 46786356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Technical Guide to the Safe Laboratory Handling of (2-Chlorobenzyl)hydrazine Hydrochloride

Section 1: Introduction and Scientific Context

This guide provides an in-depth framework for the safe handling, use, and disposal of (2-Chlorobenzyl)hydrazine hydrochloride in a research and development laboratory setting. As a hydrazine derivative, this compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in the development of novel pharmaceutical agents. Hydrazine-containing compounds are known for their diverse biological activities and serve as key intermediates in forming various heterocyclic structures.[1][2] However, the inherent reactivity and toxicological profile of hydrazines necessitate a robust and well-understood safety protocol to mitigate risks for laboratory personnel.[3][4] This document is intended for researchers, chemists, and drug development professionals, providing not just procedural steps but the scientific rationale behind them to ensure a culture of safety and experimental integrity.

1.1. Chemical Identity and Significance

This compound is an organic salt that enhances the stability and solubility of the parent compound, (2-Chlorobenzyl)hydrazine.[5] It is typically supplied as a white to off-white crystalline solid.[6] It is important for researchers to verify the specific form they are using, as both the monohydrochloride (C7H9ClN2 · HCl) and dihydrochloride (C7H9ClN2 · 2HCl) salts exist and may have different molecular weights and physical properties.[7][8] The presence of the hydrazine moiety makes it a potent nucleophile, while the chlorobenzyl group influences its steric and electronic properties, making it a versatile reagent in drug discovery programs, such as in the synthesis of analogues of drugs like phenelzine.[9][10]

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. The compound presents significant acute and chronic health risks.

2.1. GHS Classification Summary

The following table summarizes the primary hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][11]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed.[11] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[11] |

| Acute Toxicity, Inhalation | Category 2/3 | H330/H331: Fatal or Toxic if inhaled.[11] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[7] |

| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage or causes serious eye irritation.[7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[11] |

| Carcinogenicity | Category 1B/2 | H350: May cause cancer.[11] |

| Hazardous to the Aquatic Environment | Acute & Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[11] |

2.2. Detailed Toxicological Profile

-

Systemic Toxicity: this compound is toxic via all major routes of exposure: ingestion, inhalation, and dermal absorption.[11] The primary danger lies in its ability to cause systemic damage even from seemingly minor exposures.

-

Carcinogenicity: Hydrazine and its derivatives are often classified as suspected human carcinogens.[4][11] Chronic exposure or repeated low-level exposures must be avoided. The causality behind this is linked to the potential for hydrazines to act as alkylating agents or to generate reactive radicals that can damage DNA.

-

Sensitization: A critical, and sometimes overlooked, risk is the potential for skin sensitization.[12] Initial contact may only cause mild irritation, but subsequent exposures can trigger a severe allergic reaction. This self-validating risk necessitates that all skin contact be treated as a significant exposure.

-

Corrosivity: As a hydrochloride salt, and due to the nature of hydrazines, it can be corrosive, particularly to the respiratory tract if inhaled as a dust. It can cause severe skin burns and permanent eye damage upon direct contact.

2.3. Physicochemical Hazards

-

Stability: The compound is generally stable under recommended storage conditions but is often hygroscopic and moisture-sensitive.[13][14] Absorption of water can lead to degradation and alter its reactivity.

-

Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, as this can lead to a vigorous or explosive reaction.[12][15] It is also incompatible with strong bases (which will liberate the more volatile and potentially pyrophoric free hydrazine base), alcohols, and certain metals.[16]

-

Hazardous Decomposition: When heated to decomposition, it emits toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[16][17]

Section 3: Core Safety Protocols and Engineering Controls

The principle of "As Low As Reasonably Practicable" (ALARP) must govern all work with this compound. Every effort should be made to minimize exposure through a multi-layered safety approach.

3.1. Mandatory Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14][18]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Equipment: An operational safety shower and eyewash station must be immediately accessible in the area where the compound is handled.[13]

3.2. Required Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the risks involved.

-

Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn when handling the solid or its solutions.[13][17] Standard safety glasses are insufficient.

-

Skin Protection: A flame-resistant lab coat and long pants are required. All skin should be covered. For transfers of larger quantities, a chemically resistant apron or suit should be considered.

-

Gloves: Double-gloving with nitrile gloves is a recommended minimum practice. It is critical to consult a glove compatibility chart for extended-duration work. Gloves must be changed immediately if contamination is suspected. The rationale is to prevent dermal absorption, which is a significant route of toxic exposure.[7]

-

Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[12][17]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is critical for ensuring reproducible and safe experimental outcomes.

4.1. Step-by-Step Guide: Weighing and Preparing Solutions

-

Preparation: Designate a specific area within the fume hood for weighing. Cover the surface with disposable absorbent lining.

-

PPE: Don all required PPE as described in Section 3.2.

-

Transfer: Use a spatula to carefully transfer the required amount of solid from the reagent bottle to a tared container. Avoid generating dust by using slow, deliberate movements.

-

Dissolution: If preparing a solution, add the solvent to the container with the solid. Do not add the solid to the solvent, as this can increase the chance of splashing and dust formation. Use a sealed container for dissolution if agitation is required.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a damp cloth (e.g., with water or an appropriate solvent) and dispose of the cloth as hazardous waste.

-

Closure: Tightly seal the main reagent bottle.[14]

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[13]

4.2. Use in a Chemical Reaction

-

Setup: Assemble the reaction apparatus within the fume hood. Ensure all joints are secure.

-

Addition: Add the this compound solution or solid to the reaction vessel using an appropriate method (e.g., addition funnel for solutions, powder funnel for solids) to minimize exposure.

-

Inert Atmosphere: For many reactions involving hydrazines, and due to the compound's hygroscopic nature, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent unwanted side reactions and degradation.[13][14]

-

Monitoring: Monitor the reaction from outside the fume hood sash.

-

Quenching: At the end of the reaction, carefully quench any unreacted reagents. The choice of quenching agent must be carefully considered to avoid violent reactions.

-

Work-up: All extraction and purification steps must also be conducted within the fume hood.

4.3. Storage and Transport

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and dark location.[13][14] It should be stored in a locked cabinet or an area with restricted access, segregated from incompatible materials like oxidizing agents.[11][17]

-

Transport: When transporting the chemical within the lab, place the primary container inside a secondary, chemically resistant, and shatterproof container.

Section 5: Emergency Response and Decontamination

5.1. Spill Management Protocol

-

Minor Spill (inside a fume hood):

-

Alert nearby personnel.

-

Wearing full PPE, decontaminate the area.

-

Use a dry cleanup method. Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels.[15]

-

Carefully sweep the material into a labeled container for hazardous waste.[12][19]

-

Wipe the area with a cloth dampened with an appropriate solvent, and dispose of the cloth as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert all personnel.

-

Call emergency services and the institutional safety officer.

-

Prevent entry to the area.

-

Cleanup should only be performed by trained emergency response personnel with appropriate respiratory protection.[13]

-

5.2. First Aid Measures

| Exposure Route | First Aid Action |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[17] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the victim is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.[11] |

5.3. Decontamination and Waste Disposal

-

Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood. Rinse with an appropriate solvent. The rinsate must be collected as hazardous waste.

-

Waste Disposal: All solid waste, contaminated PPE, and solutions containing this compound must be disposed of as hazardous waste.[12][14] Containers should be clearly labeled with the chemical name and associated hazards. Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Section 6: Visualization of Workflows

6.1. Diagram: General Laboratory Workflow for Handling Hazardous Solids

Caption: Workflow for handling this compound.

6.2. Diagram: Conceptual Reaction - Hydrazone Formation

Caption: Conceptual pathway for hydrazone synthesis.

Section 7: References

-

(2-Chlorobenzyl)hydrazine dihydrochloride | C7H11Cl3N2 | CID 46786356 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Safety Data Sheet - DC Fine Chemicals. (2024, November 4). DC Fine Chemicals. Retrieved January 2, 2026, from [Link]

-

2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

SAFETY DATA SHEET - Merck Millipore. (2025, November 19). Merck Millipore. Retrieved January 2, 2026, from [Link]

-

An Efficient and Alternative Large Scale Synthesis of Nardril (Phenelzine Sulfate). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

General synthesis of novel phenelzine analogues. - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A kind of preparation method of phenylhydrazine - Google Patents. (n.d.). Google Patents. Retrieved January 2, 2026, from

-

Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents. (n.d.). Google Patents. Retrieved January 2, 2026, from

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv. (2020, June 18). bioRxiv. Retrieved January 2, 2026, from [Link]

-

Hydrazine hydrochloride - Sciencemadness Wiki. (2020, January 3). Sciencemadness Wiki. Retrieved January 2, 2026, from [Link]

-

Scheme 2. Different possibilities of hydrazine reactivity - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. Buy (2-Fluorobenzyl)hydrazine dihydrochloride | 1349715-77-0 [smolecule.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. (2-Chlorobenzyl)hydrazine dihydrochloride | C7H11Cl3N2 | CID 46786356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

The Chameleonic Reactivity of Hydrazine Derivatives: A Mechanistic Deep-Dive into Their Core Chemical Transformations

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine derivatives represent a cornerstone class of compounds whose utility spans the breadth of modern chemical science, from classical organic synthesis to cutting-edge drug delivery systems.[1][2] Characterized by a nitrogen-nitrogen single bond, these molecules exhibit a rich and tunable reactivity profile, acting as potent nucleophiles, versatile reducing agents, and foundational building blocks for a vast array of heterocyclic scaffolds and bioactive molecules.[1][2][3] This technical guide elucidates the fundamental mechanisms of action that underpin the reactivity of hydrazine derivatives. We will deconstruct their core principles, from the nuanced electronics of their nucleophilic character to their role in canonical name reactions, radical C-C bond formation, and the intricate biochemical inhibition of enzymes like monoamine oxidase. By grounding these mechanisms in field-proven protocols and causal explanations, this document aims to provide researchers and drug development professionals with the expert insights required to harness the full synthetic potential of this indispensable chemical family.

The Electronic Foundation: Unpacking the Reactivity of the N-N Bond

The diverse applications of hydrazine derivatives stem from the unique electronic properties of the diazine moiety (–NH–NH₂).[1] Understanding these core principles is paramount to predicting and controlling their chemical behavior.

Enhanced Nucleophilicity and the Alpha Effect

The primary mode of action for hydrazine derivatives is their function as potent nucleophiles. Each nitrogen atom possesses a lone pair of electrons, but their reactivity is not merely additive. Hydrazine is recognized as a more powerful nucleophile than ammonia, a phenomenon often attributed to the "alpha effect" .[4][5] This effect posits that an atom with a lone pair adjacent to the nucleophilic center (the alpha position) enhances its reactivity. This is rationalized by the interaction between the adjacent lone pairs, which can destabilize the ground state of the nucleophile and stabilize the transition state of the reaction.

While some advanced studies suggest the alpha effect is not a universal principle and can be context-dependent, its practical utility in explaining the heightened reactivity of hydrazines in many reactions is widely accepted.[6][7] This intrinsic nucleophilicity allows hydrazine derivatives to readily attack electrophilic centers, initiating a wide range of chemical transformations.[2]

Caption: Conceptual depiction of the alpha effect in hydrazine.

The Gateway Reaction: Hydrazone Formation